molecular formula C21H23N3O7 B10984713 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10984713
M. Wt: 429.4 g/mol
InChI Key: ADQZZPKUSNBMCM-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and an acid catalyst.

    Acetamide Formation: The final step involves the reaction of the quinazolinone derivative with 3,4,5-trimethoxyphenylacetic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the quinazolinone core or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could lead to partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline-2-carboxamide.

    Methoxyphenylacetamides: Compounds such as N-(3,4-dimethoxyphenyl)acetamide.

Uniqueness

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the combination of the quinazolinone core with multiple methoxy groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O7/c1-27-15-8-13-14(9-16(15)28-2)22-11-24(21(13)26)10-19(25)23-12-6-17(29-3)20(31-5)18(7-12)30-4/h6-9,11H,10H2,1-5H3,(H,23,25)

InChI Key

ADQZZPKUSNBMCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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